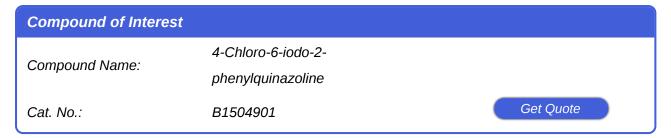


Comparative study of the photophysical properties of substituted quinazolines

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A Comparative Guide to the Photophysical Properties of Substituted Quinazolines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of various substituted quinazolines, offering insights into their potential applications in materials science and medicinal chemistry. The data presented is compiled from recent studies and is intended to aid in the rational design of novel quinazoline-based functional molecules.

Introduction to Quinazoline Photophysics

Quinazoline scaffolds are prevalent in both natural products and synthetic drugs, valued for their diverse biological activities.[1] In recent years, their intriguing photophysical properties have garnered significant attention, making them promising candidates for fluorescent probes, bioimaging agents, and organic light-emitting diodes (OLEDs).[1][2][3] The electronic properties of quinazolines can be readily tuned by introducing various substituents, leading to a wide range of absorption and emission characteristics.[4] This guide focuses on the impact of different substitution patterns on the key photophysical parameters of quinazolines.

Comparative Photophysical Data

The following tables summarize the key photophysical data for several series of substituted quinazolines, highlighting the influence of different donor and acceptor groups on their spectral



properties.

Table 1: Photophysical Properties of 2,4-Disubstituted Quinazolines

Compo	Substitu ent at C2	Substitu ent at C4	λ_abs (nm)	λ_em (nm)	Quantu m Yield (Φ_F)	Lifetime (τ) (ns)	Solvent
1	2-(3,5- bis(trifluo romethyl) phenyl)	4- morpholi no	365	414	0.81	4.34	Cyclohex ane
2	2-(3,5- bis(trifluo romethyl) phenyl)	4-(N- phenyl- N-p- tolylamin o)	368	412	0.88	-	Cyclohex ane
3	2-(3,5- bis(trifluo romethyl) phenyl)	4- (diphenyl amino)	368	458	0.57	2.86	Cyclohex ane
4	2-(3,5- bis(trifluo romethyl) phenyl)	4- (phenoxa zin-10-yl)	385	519	0.28	5.44	Cyclohex ane
5	2-(3,5- bis(trifluo romethyl) phenyl)	4- (phenothi azin-10- yl)	425	533	0.28	15.04	Cyclohex ane

Data sourced from Wang et al. (2020)[5]

Table 2: Photophysical Properties of 2,7-Disubstituted Quinazolines



Compo	Substitu ent at C2	Substitu ent at C7	λ_abs (nm)	λ_em (nm)	Quantu m Yield (Φ_F)	Lifetime (τ) (ns)	Solvent
6	2-(3,5- bis(trifluo romethyl) phenyl)	7- morpholi no	354	412	0.27	3.29	Cyclohex ane
7	2-(3,5- bis(trifluo romethyl) phenyl)	7-(N- phenyl- N-p- tolylamin o)	366	458	0.43	-	Cyclohex ane
8	2-(3,5- bis(trifluo romethyl) phenyl)	7- (diphenyl amino)	366	519	0.12	8.36	Cyclohex ane
9	2-(3,5- bis(trifluo romethyl) phenyl)	7- (phenoxa zin-10-yl)	390	533	0.04	5.98 (avg)	Cyclohex ane
10	2-(3,5- bis(trifluo romethyl) phenyl)	7- (phenothi azin-10- yl)	436	597	-	-	Cyclohex ane

Data sourced from Wang et al. (2020)[5]

 $\hbox{ Table 3: Photophysical Properties of } \hbox{ $[4]$} \hbox{ $[5]$} \hbox{ $[6]$} \hbox{ triazolo} \hbox{ $[4,3-c]$} \hbox{ quinazolines} \\$



Compoun d	Substitue nt at C3	Substitue nt at C5	λ_abs (nm)	λ_em (nm)	Quantum Yield (Φ_F)	Solvent
2a	p-tolyl	5-(4'- diethylamin o-[1,1'- biphenyl]-4 -yl)	366	491	0.73	Toluene
2b	p-tolyl	5-(4'- diphenylam ino-[1,1'- biphenyl]-4 -yl)	375	486	0.94	Toluene
2c	p-tolyl	5-(4'-(9H- carbazol-9- yl)-[1,1'- biphenyl]-4 -yl)	328	420	0.48	Toluene

Data sourced from Nosova et al. (2023)[6][7]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the characterization of the photophysical properties of substituted quinazolines.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

- Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
- Sample Preparation:
 - Solutions of the quinazoline derivatives are prepared in spectroscopic grade solvents
 (e.g., toluene, acetonitrile, cyclohexane) at a concentration of approximately 10⁻⁵ M.[6]



- A quartz cuvette with a 1 cm path length is used for the measurements.
- Measurement:
 - A baseline is recorded using the pure solvent.
 - The absorption spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 250-800 nm).
 - The wavelength of maximum absorption (λ abs) is determined from the spectrum.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

- Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector is commonly used.
- Sample Preparation:
 - Solutions are prepared similarly to those for UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
- Measurement:
 - The sample is excited at its absorption maximum (λ abs).
 - The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
 - The wavelength of maximum emission (λ em) is determined.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield represents the efficiency of the fluorescence process.

Relative Method:



- A standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
 is used as a reference.
- The absorbance of both the sample and standard solutions at the excitation wavelength are measured and kept below 0.1.
- The integrated fluorescence intensity of both the sample and the standard are measured under identical experimental conditions.
- The quantum yield is calculated using the following equation: Φ_sample = Φ_std *
 (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]
- Absolute Method:
 - An integrating sphere can be used for the direct measurement of the quantum yield, which compares the number of emitted photons to the number of absorbed photons.[8]

Fluorescence Lifetime (τ) Measurement

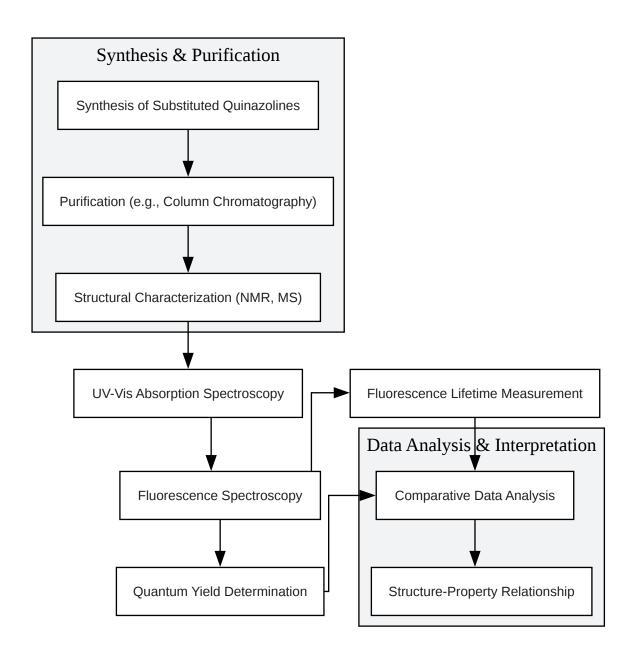
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

- Time-Correlated Single Photon Counting (TCSPC):
 - This is a highly sensitive technique for determining fluorescence lifetimes.
 - The sample is excited by a pulsed light source (e.g., a picosecond laser diode).
 - The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.
 - A histogram of these time differences is constructed, which represents the fluorescence decay curve.
 - The decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).[5]



Visualizing Experimental Workflow and Structure-Property Relationships

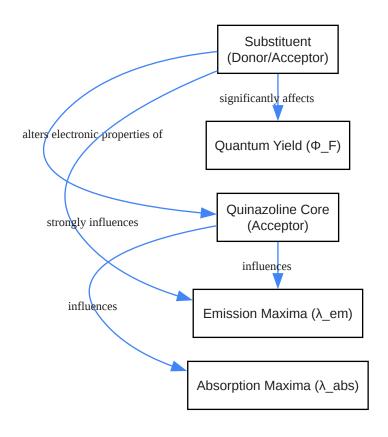
The following diagrams illustrate key concepts and workflows related to the study of substituted quinazolines.



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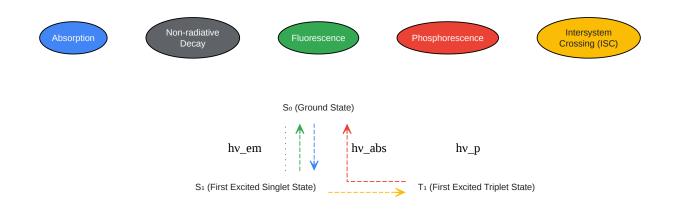
Caption: Experimental workflow for the synthesis and photophysical characterization of substituted quinazolines.





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Caption: Relationship between molecular structure and key photophysical properties of substituted quinazolines.



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Caption: Simplified Jablonski diagram illustrating the photophysical processes in a quinazoline molecule.

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